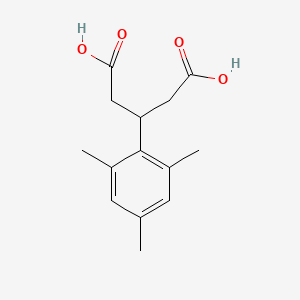
3-Mesitylpentanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mesitylpentanedioic Acid is an organic compound with the molecular formula C12H16O4 It is a derivative of pentanedioic acid, where one of the hydrogen atoms is replaced by a mesityl group (a 1,3,5-trimethylbenzene group)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylpentanedioic Acid typically involves the reaction of mesitylene with maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by hydrolysis to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Mesitylpentanedioic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of mesityl-substituted ketones or dicarboxylic acids.
Reduction: Formation of mesityl-substituted alcohols.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Mesitylpentanedioic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Mesitylpentanedioic Acid involves its interaction with specific molecular targets and pathways. For instance, its mesityl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpentanedioic Acid: Similar in structure but lacks the mesityl group.
3-Mesitylpropanoic Acid: Contains a shorter carbon chain compared to 3-Mesitylpentanedioic Acid.
3-Mesitylhexanedioic Acid: Contains a longer carbon chain compared to this compound.
Uniqueness
This compound is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and reactivity profiles.
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-(2,4,6-trimethylphenyl)pentanedioic acid |
InChI |
InChI=1S/C14H18O4/c1-8-4-9(2)14(10(3)5-8)11(6-12(15)16)7-13(17)18/h4-5,11H,6-7H2,1-3H3,(H,15,16)(H,17,18) |
Clave InChI |
HOZYCNJWYKLNGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(CC(=O)O)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















